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Description
Anthraquinone Related Compound 1 is a fully characterized chemical compound that serves as a reference standard for the active pharmaceutical ingredient (API) Anthraquinone. This standard is compliant with stringent regulatory guidelines, making it essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development. It provides crucial traceability against pharmacopeial standards such as those from the USP or EP, ensuring reliability and consistency in research data. Beyond its primary role in quality assurance, the anthraquinone scaffold is of significant interest in diverse biomedical research areas. Anthraquinone derivatives are widely investigated for their potent bioactivities, which include serving as redox-active compounds and demonstrating promising anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through caspase activation, cause cell cycle arrest at the G2/M phase, and disrupt intracellular redox balance by generating reactive oxygen and nitrogen species (ROS/RNS). Furthermore, select anthraquinones have been identified as effective tau aggregation inhibitors, providing a potential therapeutic strategy for neurodegenerative diseases like Alzheimer's by preventing the formation of neuronal filaments. The core structure also exhibits notable antioxidant activities, where the number and position of phenolic substituents are critical to the hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms responsible for neutralizing free radicals. This product is intended for research use only (RUO) and is not for human or diagnostic use.
Properties
CAS No.
17062-54-3
Molecular Formula
C30H22O6
Molecular Weight
478.51
Purity
> 95%
quantity
Milligrams-Grams
Origin of Product
United States
Synthetic Methodologies for Anthraquinone Related Compound 1 and Its Derivatives
The traditional and modern methods for synthesizing the anthraquinone core are well-established, offering various pathways to access Anthraquinone Related Compound 1 and its analogues. These approaches often involve the assembly of the central ring system through cyclization reactions or the modification of pre-existing aromatic structures.
The Friedel-Crafts acylation is a classical and widely employed method for the synthesis of anthraquinones. wikipedia.org This reaction typically involves the acylation of an aromatic substrate, such as benzene (B151609) or its derivatives, with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgroyalsocietypublishing.org The initial reaction forms an o-benzoylbenzoic acid intermediate, which then undergoes an intramolecular cyclization upon treatment with a strong acid, like sulfuric acid, to yield the anthraquinone ring system. wikipedia.orggoogle.com This two-step approach is versatile and allows for the synthesis of various substituted anthraquinones by using appropriately substituted starting materials. royalsocietypublishing.orgupm.edu.my
Variations of the classical Friedel-Crafts acylation have been developed to improve yields, reduce the use of harsh reagents, and simplify the procedure. For instance, the use of a eutectic mixture of aluminum chloride and sodium chloride can serve as the catalytic medium. tandfonline.com Other catalytic systems, such as AlCl₃/H₂SO₄ and montmorillonite (B579905) clay, have also been explored. tandfonline.comresearchgate.net A significant advancement is the development of one-pot relay processes, where a palladium-catalyzed intermolecular direct acylation is followed by an intramolecular Friedel-Crafts acylation, using non-toxic aldehydes as the acylation agents. thieme-connect.comthieme.de
Research has also focused on the use of solid acid catalysts to create more environmentally friendly and reusable catalytic systems for Friedel-Crafts reactions. researchgate.net These catalysts can simplify product purification and reduce waste. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired anthraquinone derivatives. royalsocietypublishing.org
Table 1: Examples of Friedel-Crafts Acylation for Anthraquinone Synthesis
The direct oxidation of anthracene (B1667546) and its derivatives presents a straightforward route to the corresponding anthraquinones. wikipedia.org This method is of significant industrial importance. Various oxidizing agents have been employed for this transformation. Historically, chromium(VI) compounds were used as the oxidant. wikipedia.org However, due to the toxicity of chromium, alternative and more environmentally benign methods have been developed.
Modern approaches often utilize catalysts to facilitate the oxidation with milder and more sustainable oxidants like molecular oxygen or air. google.com For example, the oxidation of anthracene can be carried out in the liquid phase using oxygen in the presence of a copper-based catalyst. google.com Another effective oxidant is cerium(IV) ammonium (B1175870) nitrate, which can oxidize anthracene to anthraquinone efficiently. scribd.comoc-praktikum.de
Recent research has explored novel oxidation systems, including enzymatic cascades and electrochemical methods. An enzymatic system composed of a monooxygenase and a cofactor-free enzyme has been shown to convert a δ-thiolactone anthracene derivative to a hydroxyanthraquinone. acs.org Electrochemical oxidation of anthracene within the nanopores of activated carbon has also been demonstrated as a metal-catalyst-free method. acs.org Furthermore, photocatalytic oxidation using a Fe(III)-phenylporphyrin derivative under visible light has been investigated, with anthraquinone being the main product. nih.gov
Table 2: Oxidizing Agents for Anthracene to Anthraquinone Conversion
The Diels-Alder reaction provides a powerful and convergent strategy for the synthesis of the anthraquinone framework. wikipedia.org This [4+2] cycloaddition reaction typically involves the reaction of a dienophile, such as a naphthoquinone, with a diene, like butadiene, to form a tetracyclic adduct. wikipedia.orgrsc.org This adduct can then be aromatized, often through an oxidative dehydrogenation step, to yield the final anthraquinone product. google.com
This methodology is highly versatile, allowing for the synthesis of complex and highly substituted anthraquinones by employing functionalized dienes and dienophiles. royalsocietypublishing.orgoup.comcapes.gov.br The regioselectivity of the Diels-Alder reaction can often be controlled by the substituents on both the diene and the dienophile, making it a valuable tool for the targeted synthesis of specific isomers. nih.gov For instance, juglone-based dienophiles have been extensively used in the synthesis of various complex natural products containing the anthraquinone moiety. nih.govnih.gov
The reaction conditions for Diels-Alder cycloadditions in anthraquinone synthesis can vary, with some reactions proceeding under thermal conditions, while others may be facilitated by Lewis acid catalysis. nih.govroyalsocietypublishing.org The subsequent aromatization of the cycloadduct is a crucial step and can be achieved using various reagents or conditions, including treatment with acid or base, or through oxidation. nih.gov
Acid-catalyzed cyclization reactions are fundamental to several anthraquinone synthetic routes, most notably in the final ring-closing step of the Friedel-Crafts acylation of o-benzoylbenzoic acids. wikipedia.orgbeilstein-journals.org Strong acids, such as concentrated sulfuric acid or polyphosphoric acid, are typically used to promote this intramolecular electrophilic substitution reaction, leading to the formation of the anthraquinone core. beilstein-journals.orgyoutube.com The efficiency of this cyclization can be influenced by the presence of electron-donating groups on the aromatic ring. beilstein-journals.org
In addition to intramolecular cyclizations, acid-catalyzed dimerization reactions have also been developed for anthraquinone synthesis. One such process involves the acid-catalyzed dimerization of styrene (B11656) to form a 1,3-diphenylbutene intermediate, which can then be transformed into an anthraquinone. wikipedia.org
More recently, sequential reaction strategies have been developed that incorporate acid-catalyzed cyclization. For example, a synthetic protocol for 1-azaanthraquinones involves a palladium-catalyzed carbon-nitrogen bond formation followed by a Lewis acid-catalyzed intramolecular cyclization. acs.org This highlights the continued importance and evolution of acid-catalyzed methods in the synthesis of anthraquinone-related compounds.
Green Chemistry Principles in Anthraquinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of anthraquinones, aiming to develop more environmentally benign and sustainable processes. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
A significant development in the green synthesis of anthraquinones is the use of water as a reaction solvent. tandfonline.com Water is an inexpensive, non-toxic, and environmentally friendly solvent that can offer unique reactivity and selectivity compared to conventional organic solvents. tandfonline.com
One notable example is the one-pot synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes using alum (KAl(SO₄)₂·12H₂O) as a catalyst in water. tandfonline.comtandfonline.com This method offers several advantages, including the use of an inexpensive and readily available catalyst, mild reaction conditions (ambient temperature), and significantly faster reaction times (60-120 minutes) compared to traditional methods. tandfonline.comtandfonline.com The reaction proceeds with good to excellent yields (70-96%) and a simple work-up procedure. tandfonline.comresearchgate.net The effectiveness of water as a solvent in this system is attributed to the high solubility of the alum catalyst in it. tandfonline.com This aqueous-based approach represents a significant step towards a more sustainable synthesis of anthraquinone derivatives. tandfonline.com
Table 3: Alum-Catalyzed Synthesis of Anthraquinone Derivatives in Water
Targeted Derivatization Strategies for Functionalization
The functionalization of the anthraquinone core is essential for modulating its chemical and biological properties. Developing precise strategies to introduce a variety of substituents allows for the creation of a vast library of derivatives.
Methods for C–C Bond Formation
The formation of new carbon-carbon bonds on the anthraquinone scaffold is a cornerstone of its derivatization. A range of classical and modern synthetic methods have been adapted for this purpose.
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. colab.ws The Suzuki-Miyaura reaction, for instance, has been successfully used to couple boronic acid derivatives with halogenated anthraquinones. colab.ws This has enabled the introduction of alkyl groups, such as in the total synthesis of the natural product barleriaquinone-I. colab.ws Other important cross-coupling reactions applicable to anthraquinone derivatives include the Sonogashira, Heck, and Stille reactions. liberty.edu
The Mannich reaction provides a method for C-aminoalkylation, though it is typically effective only on anthraquinone rings that contain strong activating substituents, such as hydroxyl groups. colab.ws For example, the natural product emodin (B1671224) has been functionalized at the 2-position with various aminoalkyl groups in good yields (56–83%) using this reaction. colab.ws
Pericyclic reactions also offer pathways for C-C bond formation. The Diels-Alder reaction is a consistent and effective strategy for constructing the initial substituted anthraquinone ring system itself. nih.gov For already-formed anthraquinones, the Claisen rearrangement of O-allylated hydroxyanthraquinones can be used to install allyl groups onto the ring, forming a new C-C bond. colab.ws This transformation is often more efficient after the parent quinone is first reduced to its leuco form. colab.ws
More recently, enzymatic methods have been discovered that forge C-C bonds with high specificity. The enzyme TnmK1, a member of the α/β-hydrolase fold superfamily, has been shown to catalyze a Michael addition that links an anthraquinone moiety to an enediyne core, a key step in the biosynthesis of tiancimycin. nih.govnih.gov
Method
Description
Example Application
Reference
Suzuki-Miyaura Coupling
Pd-catalyzed reaction between a halo-anthraquinone and a boronic acid.
Introduction of a methyl group in the synthesis of barleriaquinone-I.
Methods for C–N, C–O, C–S, C–Hal, C–Se, C–B, C–P Bond Formation
Beyond C-C bonds, the introduction of heteroatoms is crucial for creating functional derivatives. Methodologies for forming bonds between the anthraquinone core and nitrogen, oxygen, sulfur, halogens, and other elements are well-established and continue to be refined. colab.ws
Metal-catalyzed cross-coupling reactions are broadly applicable here as well. The Buchwald-Hartwig amination is a key method for forming C-N bonds, while related coupling protocols can be used for C-O and C-S bond formation. liberty.edu The Ullmann reaction, a copper-catalyzed coupling, has been used to introduce aminosugar moieties onto the anthraquinone core by substituting a trifluoromethanesulfonic group. colab.ws
Direct substitution reactions are also common, particularly for halogenation and the introduction of oxygen- and nitrogen-containing functional groups. colab.wsliberty.edu For instance, bromination of hydroxy-substituted anthraquinones can be achieved efficiently, and the resulting bromo-anthraquinone serves as a versatile intermediate for a wide variety of subsequent coupling reactions. liberty.edu
Photocatalysis is an emerging strategy for these transformations. The anthraquinone-based DAAQ-COF photocatalyst has been shown to mediate C-N coupling reactions by generating carbon radicals that add to radical acceptors. uchicago.edu Additionally, derivatization reagents like anthraquinone-2-carbonyl chloride are used to tag amines, forming stable amide (C-N) bonds for analytical purposes. mdpi.com
Multi-component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate structural diversity.
In the context of anthraquinone derivatives, MCRs have been employed to construct complex, hybrid structures. For example, a one-pot synthesis of anthraquinone-linked cyclopentanone (B42830) derivatives was achieved using a Mannich base approach. nih.govtandfonline.com This reaction was performed using a solvent-free grindstone method, representing a green chemistry approach to complex molecule synthesis. nih.gov Similarly, novel anthraquinone-connected coumarin (B35378) derivatives have been synthesized using the grindstone method, demonstrating a strategy of combining distinct pharmacologically active scaffolds. nih.gov
These MCR strategies allow for the fusion of the anthraquinone core with other heterocyclic systems, leading to novel molecular architectures that would be difficult to access through traditional multi-step linear synthesis. nih.govnih.gov The ability to vary each of the components in the reaction mixture provides a powerful tool for building libraries of structurally diverse compounds for further investigation.
Chemical Reactivity and Reaction Mechanisms of Anthraquinone Related Compound 1
Photochemical Reactions and Photo-Redox Properties
The photochemical behavior of Anthraquinone (B42736) Related Compound 1 is fundamentally governed by its core 9,10-anthraquinone structure. Anthraquinones are a class of compounds known for their rich and diverse photochemical reactivity, primarily involving photoreduction, photo-oxidation, and photocyclization. researchgate.net These reactions are initiated by the absorption of light, typically in the UV and visible regions, which elevates the molecule from its ground state to an excited state. researchgate.netnih.gov This excited state is highly reactive and can engage in various chemical transformations.
A key feature of anthraquinone derivatives is their activity as photoredox catalysts. conicet.gov.ar Under the influence of light, they can mediate electron transfer processes. For instance, upon irradiation with visible light in the presence of an electron donor like a trialkylamine, 1,8-dihydroxyanthraquinone can be reduced to its colored radical anion and subsequently to a semiquinone anion. conicet.gov.ar These radical species are potent single-electron donors, capable of reducing other molecules in the reaction mixture, such as aryl halides. conicet.gov.arresearchgate.netthieme-connect.com
The general mechanism involves the initial excitation of the anthraquinone molecule (AQ) to its singlet excited state (¹AQ), which can then undergo intersystem crossing to the more stable triplet excited state (³AQ). This triplet state is often the primary photoactive species. It can participate in reactions such as hydrogen abstraction from a suitable donor (R-H) to form a semiquinone radical (AQH•). nih.gov
Key Photochemical Reactions:
Photoreduction: In the presence of hydrogen donors, excited anthraquinones can abstract a hydrogen atom, leading to the formation of a semiquinone radical. This can be further reduced to form anthrahydroquinone (AHQ). nih.gov
Photo-oxidation: The interaction between photoexcited anthraquinones and water can lead to the formation of a quinone-water exciplex. This complex can then react with molecular oxygen (O₂) to generate reactive oxygen species (ROS) such as the superoxide (B77818) radical anion (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.gov
Singlet Oxygen Generation: Certain anthraquinone derivatives are efficient photosensitizers for the production of singlet oxygen (¹O₂). For example, AQ-2-carboxylic acid has shown a high quantum yield for ¹O₂ production in acetonitrile. nih.gov
Radical Pair Formation: In micellar solutions, the reaction of anthraquinone under UV excitation can form radical pairs. The spin state (singlet or triplet) of these radical pairs can be influenced by external magnetic fields, which in turn affects the reaction rate and the final products. nih.gov
The photo-redox properties are tunable through molecular modification of the anthraquinone structure. nih.gov The specific substituents on the anthraquinone ring of Anthraquinone Related Compound 1 will influence its absorption spectrum, the lifetime and energy of its excited states, and its redox potentials, thereby dictating its specific photochemical reactivity.
Table 1: Photochemical Properties and Reactions of Anthraquinone Derivatives
Property/Reaction
Description
Key Intermediates
Typical Outcomes
References
Light Absorption
Absorbs UV and visible light to form an excited state.
Singlet excited state (¹AQ), Triplet excited state (³AQ)
Stability and Degradation in Controlled Chemical Environments
The stability of this compound is a critical parameter, influenced by environmental factors such as pH, temperature, and exposure to light. The anthraquinone core is generally stable, but its derivatives can undergo degradation through various chemical pathways. nih.gov
Effect of pH:
The pH of the environment plays a crucial role in the stability of anthraquinone derivatives. nih.gov Studies on compounds like aloin (B1665253) and rhein, which are anthraquinone glycosides and derivatives, show that their chemical properties and stability are pH-dependent. researchgate.netnih.gov Generally, many anthraquinones exhibit greater stability in acidic conditions compared to alkaline environments. For instance, aloin shows maximum stability at a pH of 3.5. nih.gov In alkaline solutions (pH > 8), some anthraquinones can exist predominantly as their radical ions, which can be less stable. researchgate.net The degradation in alkaline conditions can involve a two-electron reduction process that does not involve protons. nih.gov
Effect of Temperature:
Temperature is another significant factor affecting the stability of anthraquinone compounds. Elevated temperatures can accelerate degradation. For example, the aloin content in Aloe vera gel decreases by more than 50% when stored at 50 °C and 70 °C, whereas the degradation is more moderate at lower temperatures of 4 °C and 25 °C. nih.gov
Degradation Pathways:
Degradation of the anthraquinone structure can occur via several mechanisms:
Reductive Degradation: In the presence of a catalyst like palladium, 2-ethyl-9,10-anthraquinone can undergo hydrogenation of its aromatic rings or hydrogenolysis reactions that lead to degradation products. researchgate.net The process often involves reduced forms like hydroquinones and their tautomers. researchgate.net
Oxidative Degradation: Oxidative processes can lead to the breakdown of the anthraquinone ring system. In photocatalytic degradation studies using catalysts like ZnO or TiO₂, 9,10-anthraquinone is broken down into intermediates such as phthalic acid. researchgate.net
Biological Degradation: Bacterial degradation involves a reduction reaction where enzymes catalyze the cleavage of the conjugated system, leading to decolorization. The resulting aromatic hydrocarbons are then further broken down, ultimately to carbon dioxide and water under aerobic conditions. nih.gov
The specific degradation products of this compound would depend on its exact structure and the conditions to which it is exposed. Common degradation products of the core anthraquinone structure can include benzanthrone, anthrone, and various hydroxylated or cleaved aromatic compounds. usda.gov
Table 2: Stability of Anthraquinone Derivatives in Controlled Environments
Condition
Effect on Stability
Observed Phenomena
References
Acidic pH (e.g., pH 3.5)
Generally higher stability.
Aloin exhibits maximum stability. Reduction is a single-step two-electron, two-proton process.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Confirmation and Purity Assessment of Anthraquinone Related Compound 1
High-Resolution Mass Spectrometry (HRMS) and Molecular Networking
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of anthraquinone (B42736) derivatives, providing highly accurate mass measurements that facilitate the determination of elemental compositions. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it generates detailed structural information through fragmentation analysis.
A modern approach enhancing the efficiency of this analysis is Mass Spectrometry Molecular Networking (MSMN). nih.gov This technique clusters compounds with similar MS/MS fragmentation patterns, assuming that structurally related molecules will fragment in comparable ways. boku.ac.at In the context of analyzing a complex mixture containing Anthraquinone Related Compound 1, MSMN can rapidly group it with known and unknown analogues, significantly accelerating the identification of an entire class of compounds. nih.govresearchgate.net The process involves acquiring MS/MS data for multiple parent ions in a sample and using a similarity algorithm to create a network where nodes represent parent ions and edges connect nodes with similar fragmentation spectra. boku.ac.at This provides a visual map of the chemical space, highlighting potential derivatives and isomers of the target compound. nih.gov
Table 1: Representative Anthraquinones Identified by HPTLC-DESI-HRMS
Data derived from proof-of-concept studies on anthraquinone mixtures. mdpi.com
The analysis of fragmentation patterns generated in the mass spectrometer provides a fingerprint for the molecular structure of this compound. Electron Ionization (EI) and Collision-Induced Dissociation (CID) are commonly used to induce fragmentation. The stable anthraquinone core often leads to characteristic neutral losses.
Common fragmentation pathways for anthraquinone derivatives include:
Loss of Carbon Monoxide (CO): A primary fragmentation route for the quinone structure. The molecular ion often undergoes successive losses of CO molecules. oup.com
Loss of Formyl Radical (CHO): This is another characteristic fragmentation, particularly from hydroxylated anthraquinones. oup.com
Cleavage of Side Chains: Substituents on the anthraquinone skeleton, such as alkyl or methoxy (B1213986) groups, are cleaved, providing information about their nature and location. For instance, the fragmentation of 1-(mercaptoalkylamino)anthraquinones involves cleavage of the N–C(sp³) bond. nih.gov
Table 2: Common Fragment Ions in the Mass Spectra of Emodin and Chrysophanol
Parent Compound
Molecular Ion [M]⁺
Key Fragment Ion (m/z)
Proposed Neutral Loss/Structure
Emodin
270
242
CO
241
CHO
213
CO + CHO
185
2CO + CHO
Chrysophanol
254
226
CO
198
2CO
197
CO + CHO
152
2CO + CHO + OH
Fragmentation pathways are proposed based on GC-MS analysis. oup.com
Differentiating between isomers of this compound is a significant analytical challenge, as isomers often have identical masses and similar fragmentation patterns. Advanced MS techniques, especially when combined with chromatography, can resolve this issue. Feature-based molecular networking (FBMN) is particularly effective, as it incorporates chromatographic retention time into the networking algorithm. boku.ac.at This allows the separation of isomers that have identical molecular formulas but different structures, as they will typically have different retention times on a chromatography column. boku.ac.at By separating features based on both mass and retention time before comparing fragmentation spectra, FBMN can successfully differentiate and independently identify structural isomers within a complex sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. mmu.ac.ukjchps.com It provides detailed information about the carbon-hydrogen framework.
¹H NMR: This technique reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. In anthraquinones, the chemical shifts of aromatic protons are indicative of the substitution pattern on the rings. researchgate.net
¹³C NMR: The ¹³C NMR spectrum shows signals for all unique carbon atoms. The chemical shifts of the carbonyl carbons (C-9 and C-10) are particularly diagnostic, typically appearing far downfield (δ > 180 ppm). researchgate.net The positions of these signals can confirm if the keto groups are hydrogen-bonded to adjacent hydroxyl groups. researchgate.net
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule. For example, HMBC spectra show correlations between protons and carbons separated by two or three bonds, which is crucial for assigning the positions of substituents on the anthraquinone skeleton. nih.gov
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Anthraquinone Skeleton
Position
Typical ¹H Shift (ppm)
Typical ¹³C Shift (ppm)
H-1/H-8
8.20 - 8.40 (m)
C-1/C-8
H-2/H-7
7.70 - 7.90 (m)
C-2/C-7
H-4/H-5
7.70 - 7.90 (m)
C-4/C-5
H-3/H-6
8.20 - 8.40 (m)
C-3/C-6
-
-
C-9/C-10 (Carbonyl)
-
-
C-4a/C-9a
-
-
C-8a/C-10a
Values are approximate and can vary significantly based on substitution patterns and solvent. Based on data for unsubstituted anthraquinone and its derivatives. researchgate.netchemicalbook.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and conjugated system of this compound.
Infrared (IR) Spectroscopy: IR spectra are used to identify characteristic functional groups. For anthraquinones, the most prominent absorption bands are from the carbonyl (C=O) groups, typically appearing in the region of 1650-1680 cm⁻¹. If hydroxyl (-OH) groups are present and form intramolecular hydrogen bonds with the carbonyls (a common feature in substituted anthraquinones), the C=O stretching frequency may shift to a lower wavenumber (e.g., 1620-1640 cm⁻¹). nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Anthraquinones are chromophoric and exhibit characteristic absorption bands in the UV-Vis region due to their extensive conjugated system. The spectra typically show multiple bands corresponding to π-π* and n-π* electronic transitions. nih.govresearchgate.net The position and intensity of the maximum absorption wavelength (λmax) are highly sensitive to the type and position of substituents on the anthraquinone rings. nih.gov Auxochromic groups like hydroxyl or amino groups can cause a bathochromic (red) shift to longer wavelengths. nih.gov
Table 4: Characteristic Spectroscopic Data (IR and UV-Vis) for Anthraquinones
Lower intensity, visible region band, highly sensitive to substitution. nih.govresearchgate.net
Advanced Chromatographic Separations
The analysis of this compound, especially from complex matrices like natural product extracts or synthetic reaction mixtures, requires powerful separation techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method used for the separation and quantification of anthraquinones and their related compounds. nih.gov The development of advanced chromatographic media and instrumentation has led to even more efficient separation technologies.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for the analysis of anthraquinone compounds. researchgate.net By using columns packed with sub-2 µm particles, UHPLC systems achieve much higher separation efficiency, resolution, and speed, requiring operation at very high pressures. anthias.co.uk This results in sharper peaks, better separation of closely related compounds (including isomers), and significantly shorter analysis times. mdpi.comnih.gov
When coupled directly to a mass spectrometer (UHPLC-MS), the system provides a powerful platform for analysis. The UHPLC separates the components of the mixture, which are then introduced into the MS for detection and structural identification. nih.gov This combination is the state-of-the-art for profiling complex mixtures, allowing for the simultaneous separation, identification, and tentative quantification of dozens of anthraquinone derivatives in a single run. nih.govresearchgate.net
Table 5: Typical UHPLC-MS Method Parameters for Anthraquinone Analysis
Parameter
Typical Setting
Purpose
Column
C18 Reversed-Phase (e.g., ACQUITY HSS T3, 1.8 µm)
Provides excellent separation for moderately polar to nonpolar compounds like anthraquinones. mdpi.com
Mobile Phase A
Water with 0.1% Formic Acid
Acidified aqueous phase to ensure good peak shape and ionization.
Mobile Phase B
Acetonitrile or Methanol with 0.1% Formic Acid
Organic solvent to elute compounds from the reversed-phase column.
Flow Rate
0.3 - 0.5 mL/min
Typical flow rate for UHPLC columns with small internal diameters.
Gradient
Increasing percentage of Mobile Phase B over time
Allows for the separation of compounds with a wide range of polarities.
Detector
Photodiode Array (PDA) followed by QTOF-MS or Orbitrap-MS
PDA provides UV-Vis spectra, while high-resolution MS provides accurate mass and fragmentation data. nih.govmdpi.com
These parameters are illustrative and require optimization for specific applications. nih.govmdpi.com
High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid, efficient, and versatile method for the separation and quantification of this compound and its associated impurities. nih.govcrpsonline.com This technique, an advancement of traditional thin-layer chromatography (TLC), utilizes high-quality plates with finer stationary phase particles, leading to enhanced resolution and sensitivity. nih.gov
For the analysis of anthraquinone derivatives, both normal-phase and reversed-phase HPTLC systems are employed. A common approach involves HPTLC plates pre-coated with silica (B1680970) gel 60 F254 or reversed-phase (RP-18 F254S) material. colab.wsnih.gov The selection of the mobile phase is critical for achieving effective separation. For instance, a mobile phase consisting of toluene (B28343)–acetone–formic acid in various ratios (e.g., 6:6:1, v/v) has proven effective for separating non-glycosylated anthraquinones on silica gel plates. nih.gov Alternatively, a mixture of methanol-water-formic acid (80:19:1, v/v/v) is suitable for separations on RP-18 plates. colab.wsresearchgate.net
Densitometric scanning is used for quantification, typically performed in absorption-reflection mode at a specific wavelength where the compounds exhibit maximum absorption. For many anthraquinones, this is around 445 nm. colab.wsresearchgate.net The method's validity is established through calibration curves, which demonstrate a linear relationship between the concentration of the applied standard and the measured peak area. colab.ws HPTLC is particularly advantageous for screening multiple samples simultaneously, making it a cost-effective tool for purity assessment. mdpi.com
The following table illustrates a representative HPTLC method for separating this compound from other known anthraquinone impurities.
Table 1: HPTLC Separation Data for this compound and Related Substances
This table is interactive. You can sort and filter the data.
Compound
Rf Value (Normal Phase)
Rf Value (Reversed Phase)
Detection Wavelength (nm)
This compound
0.55
0.62
445
Emodin
0.48
0.70
445
Chrysophanol
0.72
0.45
445
Physcion
0.81
0.38
445
Aloe-emodin
0.40
0.75
445
Data is illustrative, based on typical separation profiles of anthraquinone compounds. colab.wsnih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For anthraquinones, which typically have high boiling points, specific considerations are necessary. rsc.org The use of high-temperature (HT) capillary columns is often required to prevent adsorption of the analytes onto the column, which can lead to poor peak shape and irreproducible results. rsc.org
In many cases, derivatization is necessary to reduce the polarity and increase the volatility of hydroxylated anthraquinones, thereby improving their chromatographic behavior. rsc.org A common derivatization technique is silylation, which converts polar hydroxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers. researchgate.net
When coupled with a mass spectrometer (MS), GC provides high specificity and sensitivity. nih.govoup.com The analysis is often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific mass-to-charge (m/z) ratios characteristic of the target analytes. oup.com This approach significantly enhances sensitivity and reduces matrix interference. An internal standard (IS), a structurally similar compound added to samples and standards in a known concentration, is typically used to ensure high accuracy and precision. oup.com
The table below presents hypothetical GC-MS parameters for the quantitative analysis of this compound.
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
This table is interactive. You can sort and filter the data.
Compound
Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
This compound (TMS deriv.)
18.5
354
339
Osthole (Internal Standard)
16.2
244
229
Emodin (TMS deriv.)
19.1
486
471
Chrysophanol (TMS deriv.)
20.3
470
382
Data is illustrative, based on typical GC-MS analysis of derivatized anthraquinones. rsc.orgoup.com
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling and structural elucidation of this compound and its related substances. nih.gov The online combination allows for the separation of complex mixtures followed by the immediate identification or characterization of the individual components. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most powerful hyphenated techniques for analyzing anthraquinones, which are often non-volatile and thermally labile. oup.comwur.nl Ultra-High Performance Liquid Chromatography (UHPLC) provides rapid and high-resolution separations, which, when coupled with high-resolution mass spectrometry (HRMS) such as Time-of-Flight (TOF) or Orbitrap, allows for the accurate mass measurement of parent ions and their fragments. rsc.orgnih.gov This capability is crucial for confirming elemental compositions and identifying unknown impurities. Tandem mass spectrometry (MS/MS) experiments provide structural information by inducing fragmentation of a selected precursor ion, creating a characteristic fragmentation pattern or "fingerprint" for the compound. researchgate.netoup.com
Gas Chromatography-Mass Spectrometry (GC-MS) , as discussed previously, is highly effective for volatile or derivatized anthraquinones. nih.govchrom-china.com It provides excellent separation efficiency and highly detailed mass spectra that can be compared against spectral libraries for identification. oup.com
HPTLC-Mass Spectrometry (HPTLC-MS) is an emerging technique that combines the high throughput of HPTLC with the powerful identification capabilities of MS. nih.govmdpi.com After separation on the HPTLC plate, analytes can be eluted directly from the plate into the mass spectrometer using a specialized interface. This allows for the rapid acquisition of mass spectra for separated spots, confirming their identity without the need for complete isolation. mdpi.com
These hyphenated methods provide a wealth of data, enabling a holistic chemical profile of this compound.
Table 3: Overview of Hyphenated Techniques for the Analysis of this compound
This table is interactive. You can sort and filter the data.
Technique
Separation Principle
Detection Principle
Key Advantages
Application for ARC-1
HPTLC-MS
Planar Chromatography (Adsorption/Partition)
Mass-to-charge ratio
High sample throughput, cost-effective screening, direct confirmation of identity on plate
Rapid purity screening and identification of major impurities. nih.govmdpi.com
GC-MS
Partitioning between gas mobile phase and liquid stationary phase
Electron Ionization (EI) fragmentation pattern
High resolution for volatile compounds, extensive spectral libraries
Purity analysis, quantification of volatile impurities and degradants (after derivatization). rsc.orgoup.com
| UHPLC-QToF-MS | Reversed-Phase Chromatography | Electrospray Ionization (ESI), accurate mass (HRMS), and MS/MS fragmentation | High resolution and sensitivity, accurate mass for formula determination, structural elucidation | Comprehensive profiling, identification of unknown metabolites and impurities, structural confirmation. oup.comrsc.org |
Computational Chemistry and Molecular Modeling Studies of Anthraquinone Related Compound 1
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of anthraquinone (B42736) derivatives due to its balance of accuracy and computational cost. nih.gov Calculations at the B3LYP/6-31G* level of theory, for instance, have been successfully used to study anthraquinone and its derivatives. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the LUMO is particularly significant for anthraquinone derivatives as it relates to their ability to accept electrons and their reduction potential, a key property for applications like redox flow batteries. jcesr.orgresearchgate.net
Computational studies have established a direct relationship between the computed LUMO energy and the reduction potential. researchgate.netacs.org A lower LUMO energy corresponds to a higher reduction potential, as electrons prefer to occupy the orbital with the lowest available energy. sdu.dk The nature and position of substituent groups on the anthraquinone core significantly influence the FMO energy levels.
Electron-donating groups (like -NH2) tend to increase the energy of the LUMO, which in turn lowers the molecule's redox potential. researchgate.netsdu.dk
Electron-withdrawing groups (like -CN or halogens) generally lower the LUMO energy, leading to a higher redox potential. jcesr.orgsdu.dk
For example, the complete methylation of an anthraquinone core can improve its reduction window by approximately 0.4 V. jcesr.orgacs.org This ability to tune the electrochemical properties through molecular design is a key finding from DFT studies. aip.org
Table 1: Effect of Substituent Groups on FMO Properties of Anthraquinone Derivatives
This table is illustrative, based on general findings from computational studies.
Substituent Type on Anthraquinone Core
Effect on LUMO Energy
Effect on Reduction Potential
Electron-Donating (e.g., -NH₂)
Increase
Decrease
Electron-Withdrawing (e.g., -CN)
Decrease
Increase
Methylation
Decrease
Increase
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic evolution and stability of molecular systems. acs.org For Anthraquinone Related Compound 1, MD simulations are employed to assess its behavior and interactions in complex environments, such as in solution or when bound to a biological target like a protein or DNA. acs.orgtandfonline.com
These simulations can reveal:
Binding Stability: MD studies can evaluate the stability of the compound when it forms a complex with a target molecule, such as an enzyme or DNA. acs.orgnih.gov They can track how the compound maintains its binding mode within an active site over a simulation period, often on the nanosecond scale. acs.org
Conformational Changes: Simulations show how the compound and its target may change shape upon binding. Studies on similar compounds have shown that they can induce minimal conformational changes in their target protein structure while maintaining stable binding. acs.org
Key Interactions: MD simulations help identify crucial noncovalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. acs.orgnih.gov For instance, the quinone moiety in the anthraquinone core is frequently observed interacting with key residues in protein active sites via hydrogen bonds. acs.org
Prediction of Chemical Reactivity Descriptors
DFT calculations are also used to compute various "chemical reactivity descriptors" that help predict the behavior of a molecule in chemical reactions. malayajournal.org These descriptors provide a quantitative framework for understanding and comparing the reactivity of different compounds.
For this compound, the following global reactivity descriptors can be calculated:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution, while softness is the reciprocal of hardness.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
These descriptors are derived from the energies of the HOMO and LUMO orbitals and are used to provide a semi-quantitative understanding of the molecule's reactivity. malayajournal.org
Theoretical Studies of Intermolecular Interactions
Understanding the noncovalent forces between molecules is essential for predicting how this compound will interact with its environment, self-assemble, or bind to a target. mdpi.com Computational methods are used to study and quantify these intermolecular interactions.
Lewis Acid-Base Complexes: DFT calculations have shown that anthraquinone derivatives can form Lewis acid-base complexes. For example, computations suggest that lithium ions can pair with the carbonyl groups of the anthraquinone core, increasing the reduction potential by approximately 0.4 V. researchgate.netacs.org
Hydrogen Bonding: The presence of substituents like hydroxyl (-OH) or amine (-NH2) groups can lead to the formation of strong intra- and intermolecular hydrogen bonds. These interactions are critical in determining the crystal packing and molecular organization. nih.govmdpi.com
Energy Decomposition Analysis: Advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. mdpi.comresearchgate.net SAPT analysis of anthraquinone dimers has indicated that while weak hydrogen bonds play a role in the organization of crystal structures, dispersion forces are often the primary ordering factor. researchgate.net
Advanced Applications of Anthraquinone Related Compound 1 in Non Biological Systems
Materials Science Applications
The inherent electrochemical and photochemical activity of anthraquinone-based compounds, coupled with their stability, has led to their exploration in a range of advanced materials.
Organic Semiconductors and Electronic Devices (e.g., OLEDs, OFETs)
Anthraquinone (B42736) derivatives have emerged as promising materials for organic electronics, where their ability to transport charge is harnessed. nih.govrsc.orgresearchgate.net They are particularly noted for their n-type (electron-transporting) characteristics, a less common but crucial property for the fabrication of efficient organic electronic devices. nih.govrsc.org
In the field of Organic Field-Effect Transistors (OFETs) , new anthraquinone derivatives have been synthesized and utilized as the active layer. nih.govrsc.org These devices have demonstrated good n-type performance, highlighting the utility of quinones as organic semiconductors in OFETs. nih.govrsc.org The planar structure of anthracene (B1667546), the parent molecule of anthraquinone, contributes to strong intermolecular interactions, which is advantageous for charge transport in the thin films used in these devices. researchgate.net
For Organic Light-Emitting Diodes (OLEDs) , anthracene derivatives have been extensively used as emitting materials, spanning the color spectrum from blue to red, as well as hole- and electron-transporting materials. rsc.org Recently, a rational acceptor core based on indeno-anthraquinone (IAQ) was developed for creating materials that exhibit thermally activated delayed fluorescence (TADF). rsc.org This property is highly desirable for high-efficiency OLEDs. rsc.org Researchers designed and synthesized two TADF molecules incorporating IAQ, which showed high photoluminescence quantum efficiency and efficient reverse intersystem crossing. rsc.org These were used to create a stable, deep-red emitting OLED with a maximum external quantum efficiency (EQEmax) of 15.1%. rsc.org
Device Type
Anthraquinone Derivative Application
Key Finding
OFETs
Active layer material
Demonstrated good n-type semiconductor characteristics. nih.govrsc.org
OLEDs
TADF Host Material
Achieved a deep-red emitting device with a maximum EQE of 15.1%. rsc.org
OLEDs
Emitting & Transporting Materials
Utilized for various roles, producing emissions from blue to red. rsc.org
Redox Flow Batteries and Energy Storage Systems
The reversible two-electron redox reaction of anthraquinones makes them excellent candidates for large-scale energy storage, particularly in redox flow batteries (RFBs). rsc.orgresearchgate.net Their chemical tunability allows for the modification of properties like solubility and redox potential to improve battery performance. researchgate.netresearchgate.net
In Aqueous Redox Flow Batteries (ARFBs) , various anthraquinone derivatives have been investigated. researchgate.net For instance, 2,6-dihydroxy-anthraquinone (DHAQ) has been used to significantly increase the durability of organic aqueous RFBs, with a claimed net lifetime 17 times longer than previous systems. pv-magazine.com Another derivative, anthraquinone-2-sulfonic acid (AQS), has been shown to be stable against bromine and upon reduction, leading to an AQS-bromide flow cell with a higher open-circuit potential and power density than the previously used anthraquinone-2,7-disulfonic acid (AQDS). researchgate.net Researchers have also developed a highly water-soluble derivative, 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ), which demonstrates a volumetric capacity approximately 70 times higher than its precursor. rsc.org
For Non-Aqueous Redox Flow Batteries (NARFBs) , the application of anthraquinones has been limited by solubility and stability issues. rsc.org However, by incorporating specific functional groups, researchers have designed anthraquinone-based ionic species with improved solubility and stability. rsc.org A nonaqueous, hybrid metal-organic redox flow battery using a tailored anthraquinone structure demonstrated an energy efficiency of about 82%. rsc.org
Average 82.4% energy efficiency over 200 cycles. rsc.org
Polymeric Materials and Functional Coatings
Anthraquinone moieties can be incorporated into polymers to create functional materials with tailored properties. These materials find use in applications ranging from energy storage to colored coatings.
Anthraquinone-based polymers are being developed as cathode materials for Aqueous Zinc-Ion Batteries (AZIBs) . nih.govnih.gov The high charge storage capacity of the anthraquinone structure combined with a π-conjugated polymer backbone leads to excellent electrochemical performance. nih.gov For example, a polymer named PTA-O26 displayed a specific capacity of 296 mAh g⁻¹ after 250 cycles with high capacity retention. nih.gov Another study reported a polymer, PDABr, which exhibited a specific capacity of 210.57 mA h g⁻¹ and maintained 93% of its capacity after 6000 cycles at a high current density. nih.gov
In the realm of functional coatings and dyes , anthraquinone compounds that can be copolymerized with materials like polyester (B1180765) have been developed. google.com This process yields colored polymers useful for manufacturing various articles. google.com By functionalizing anthraquinone dyes with reactive groups, they can be grafted onto polymer chains, creating polymeric dyes for inks, paints, and toners. google.com
Catalysis and Industrial Processes
The ability of anthraquinone to act as a reversible redox catalyst is central to its use in several large-scale industrial processes.
The most significant industrial application of anthraquinone redox catalysis is the Riedl–Pfleiderer process , also known as the anthraquinone process, for manufacturing hydrogen peroxide (H₂O₂). wikipedia.orghslg-tech.com This cyclic process involves the catalytic hydrogenation of a 2-alkylanthraquinone to its corresponding anthrahydroquinone. wikipedia.orghslg-tech.com This is followed by oxidation with air, which regenerates the 2-alkylanthraquinone and produces H₂O₂. wikipedia.orghslg-tech.com The H₂O₂ is then extracted with water. hslg-tech.com This method is the basis for nearly all worldwide commercial production of hydrogen peroxide. hslg-tech.comslchemtech.com Typical derivatives used include 2-ethylanthraquinone (B47962) and 2-tert-butylanthraquinone. wikipedia.orghslg-tech.com
In the pulp and paper industry , anthraquinone and its derivatives are used as pulping additives. Their role is to accelerate the delignification process, which increases pulp yield and reduces the consumption of pulping chemicals. This application leverages the same redox cycling principle seen in H₂O₂ production.
Photocatalysis and Photochemical Conversions
Anthraquinones are effective photosensitizers, meaning they can absorb light and transfer the energy to other molecules, initiating chemical reactions. nih.gov This property is exploited in photocatalysis for environmental remediation and organic synthesis. nih.govresearchgate.net
Anthraquinone derivatives have been shown to be efficient photocatalysts for the degradation of organic pollutants, such as rhodamine B, in water under visible light. researchgate.net One study found that 2-carboxyanthraquinone achieved a 99.9% degradation rate of the dye within 30 minutes. researchgate.net However, challenges such as low electrical conductivity and potential for secondary contamination can limit their practical application. nih.gov To address these issues, strategies like immobilizing anthraquinones on materials such as graphene are being explored. nih.gov
In organic synthesis, anthraquinone can act as a metal-free photocatalyst. For example, it has been used in a ligated boryl radical-mediated reaction to achieve the alkynylation of alkyl iodides, a key transformation in creating complex organic molecules. acs.org Furthermore, vinylene-linked anthraquinone-based conjugated porous polymers have been developed as a multifunctional platform capable of utilizing near-infrared (NIR) light to drive the selective cyanation of C-H bonds, a challenging but important chemical conversion. sciengine.com
Chemical Sensors and Detection Systems
The rigid, planar structure and rich photophysical properties of the anthraquinone scaffold make it an excellent platform for the development of chemical sensors. While specific research on the application of Anthraquinone Related Compound 1 (CAS No. 17062-54-3) in this area is not extensively documented in publicly available literature, the broader class of anthraquinone derivatives has been successfully utilized in the design of highly sensitive and selective chemosensors. ijsrst.comnih.gov These sensors operate on principles of molecular recognition, where the anthraquinone core functions as a signaling unit (a chromophore or fluorophore) and appended functional groups act as binding sites for specific analytes.
The fundamental mechanism involves the interaction between the target analyte and the sensor molecule, which modulates the electronic and photophysical properties of the anthraquinone system. This interaction often leads to a discernible change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). nih.gov
A significant number of anthraquinone-based chemosensors have been developed for detecting metal ions and anions. ijsrst.com For instance, researchers have synthesized anthraquinone-based imine probes that exhibit a distinct color change from orange to pink upon binding with cyanide ions (CN⁻), allowing for naked-eye detection. nih.gov This color change is a result of the analyte binding, which alters the internal charge transfer (ICT) characteristics of the molecule's p-conjugated system. nih.gov In addition to colorimetric changes, these interactions can also induce a "turn-on" fluorescence response, where the sensor's fluorescence is significantly enhanced in the presence of the target ion. nih.gov
Detailed studies using techniques such as UV-Visible spectroscopy, photoluminescence (PL) studies, and Nuclear Magnetic Resonance (NMR) titration have confirmed the sensing mechanisms and the stoichiometry of the sensor-analyte complexes. nih.gov For example, a luminescent molecular sensor based on an anthraquinone analogue of a crown ether demonstrated enhanced luminescence at 580 nm upon the addition of various oxo acids, with the effect being most pronounced with perchloric acid. ijsrst.com The ability to fine-tune the receptor sites attached to the anthraquinone core allows for the rational design of sensors for a wide array of chemical species.
Table 1: Examples of Analytes Detected by Anthraquinone-Based Sensors
Analyte
Sensor Type
Detection Principle
Observable Change
Metal Ions
Fluorescent
Chelation-enhanced fluorescence
Change in fluorescence intensity
Cyanide (CN⁻)
Colorimetric & Fluorescent
Analyte binding alters ICT
Color change (orange to pink) and fluorescence enhancement
Dye Chemistry and Pigment Development
Anthraquinone and its derivatives represent one of the most important classes of synthetic dyes and pigments, second only to azo dyes. wikipedia.org The parent compound, 9,10-anthraquinone, is a pale-yellow crystalline solid, but its derivatives provide a wide spectrum of brilliant and stable colors, including reds, violets, blues, and greens. wikipedia.orgwikipedia.org These compounds are valued for their exceptional fastness to light and washing. wikipedia.orgmfa.org
Development of Novel Colorants
The development of color in anthraquinone derivatives is a direct result of targeted chemical modification of the parent structure. wikipedia.org Anthraquinone itself is colorless or faintly colored because it does not absorb light in the visible region of the spectrum. wikipedia.org The introduction of electron-donating substituents, known as auxochromes (such as hydroxyl [-OH] or amino [-NH₂] groups), at specific positions on the anthraquinone core is crucial for creating color. wikipedia.org
The most effective positions for these substituents are the alpha-positions (1, 4, 5, and 8). Attaching electron-donating groups at these locations leads to a bathochromic shift (a shift to longer wavelengths) of the molecule's primary absorption band into the visible spectrum, thereby producing vibrant colors. wikipedia.org The nature and position of these substituents determine the final color. For example, introducing amino or hydroxy groups generally produces colors ranging from red to blue. wikipedia.org
Modern research focuses on synthesizing novel anthraquinone dyes with enhanced properties and for specialized applications. researchgate.netelsevierpure.com For instance, polymerizable anthraquinone dyes have been created by incorporating a reactive group (like a methacryloyl group) into the dye structure. researchgate.net These dyes can be copolymerized with monomers to produce colored latexes where the dye is covalently bonded to the polymer chain, significantly improving properties like light fastness. researchgate.net Other research involves synthesizing new anthraquinone derivatives with high thermal stability and molar extinction coefficients for use in advanced applications like liquid crystal display (LCD) color filters. elsevierpure.com
Table 2: Effect of Substituents on the Color of Anthraquinone Dyes
1,4-Bis(p-tolylamino)anthraquinone (Solvent Green 3) nih.gov
-NH₂
1
Red-Orange
1-Aminoanthraquinone
Chemical Principles of Dyeing and Fastness
The application of anthraquinone dyes to textiles relies on specific chemical principles that vary depending on the dye type and the fabric. They are classified into categories such as vat, disperse, acid, and reactive dyes based on their application method. wikipedia.orgbritannica.com
Vat Dyeing: Many anthraquinone dyes are applied as vat dyes, a method prized for achieving exceptional wash fastness. britannica.com The chemical principle involves a two-step redox process. mfa.org
Reduction (Vatting): The anthraquinone dye, which is insoluble in water, is treated with a reducing agent, typically sodium dithionite (B78146) (Na₂S₂O₄), in an alkaline solution. This converts the carbonyl groups (C=O) into hydroxyl groups (-OH), forming a water-soluble sodium salt of the reduced dye, known as the "leuco" form. mfa.orgbritannica.com
Oxidation: The textile is impregnated with this soluble leuco dye. Subsequent exposure to an oxidizing agent (like sodium perborate (B1237305) or even atmospheric oxygen) converts the leuco form back to the original, insoluble pigment. mfa.org This process traps the insoluble dye molecules within the fiber matrix, resulting in very high fastness to washing. mfa.orgbritannica.com
Disperse Dyes: Anthraquinone disperse dyes are designed for hydrophobic fibers like polyester and nylon. britannica.com They lack the sulfonic acid groups that promote water solubility in acid dyes. Instead, they are applied from a fine aqueous dispersion, which allows the dye molecules to be adsorbed by the fiber. britannica.com
Fastness: The excellent fastness properties of anthraquinone dyes are a key reason for their widespread use.
Light Fastness: The inherent chemical stability of the fused aromatic ring system of anthraquinone contributes significantly to its resistance to degradation by UV light. wikipedia.org The lightfastness can be further enhanced by intramolecular hydrogen bonding, for example, between a carbonyl oxygen and a hydroxyl or amino group at an adjacent alpha-position. researchgate.net
Wash and Rubbing Fastness: The method of application, particularly vatting, ensures superior wash fastness by physically trapping the insoluble pigment within the fibers. mfa.org Studies on novel synthesized disperse reactive anthraquinone dyes have demonstrated excellent washing, rubbing, and perspiration fastness, often achieving the highest grade (5) in standard tests. researchgate.net
Table 3: Fastness Properties of Synthesized Anthraquinone Dyes on Different Fabrics
Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of Anthraquinone Related Compound 1
Atmospheric Fate and Degradation
Once released into the atmosphere, "Anthraquinone Related Compound 1" is subject to several degradation processes that determine its atmospheric lifetime and potential for long-range transport.
Photolytic degradation, the breakdown of compounds by light, is a key process for many organic pollutants in the atmosphere. For anthraquinone (B42736) and its derivatives, the absorption of solar radiation can lead to the excitation of electrons within the molecule, initiating degradation pathways. rsc.orgresearchgate.net The rate and extent of photolytic degradation are dependent on the specific chemical structure of the compound, the intensity of solar radiation, and the presence of other atmospheric constituents. ajol.info Some anthraquinone derivatives have shown a degree of reversible photodegradation. rsc.org
Data on the specific photolytic degradation rates for "this compound" are not publicly available. The following table provides an example of photodegradation data for a related compound, Rhodamine B, under visible light with an anthraquinone-based photocatalyst.
In the troposphere, the primary removal mechanism for many organic compounds is reaction with highly reactive oxidative species, most notably the hydroxyl radical (•OH). acs.orgnih.gov Ozone (O3) also plays a role, although generally to a lesser extent for compounds like anthraquinones. The rate of these reactions is a critical factor in determining the atmospheric half-life of "this compound." The presence of functional groups on the anthraquinone core can significantly influence the reaction rates with these oxidants. nih.gov For instance, the enzymatic reduction of some anthraquinone sulfonates can lead to the production of hydroxyl radicals. nih.gov
Specific kinetic data for the reaction of "this compound" with atmospheric oxidants are not available. The table below presents theoretical data on the radical scavenging activity of general anthraquinones (ANQs).
Radical
Scavenging Mechanism
Rate Constant (k)
Environment
HOO•
Formal Hydrogen Transfer (FHT)
< 10² M⁻¹ s⁻¹
Gas Phase
O₂•⁻
Single Electron Transfer (SET)
-
Polar Media
Aquatic and Terrestrial Environmental Behavior
In aquatic and terrestrial systems, the fate of "this compound" is largely controlled by its partitioning behavior between water, soil, and sediments, as well as its potential for volatilization.
Anthraquinone compounds, due to their generally low water solubility and aromatic nature, have a tendency to adsorb to organic matter in soil and sediment. nih.gov This process, known as sorption, reduces their concentration in the water column and can lead to their accumulation in benthic zones and agricultural soils. nih.gov The extent of adsorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for adsorption. The specific functional groups of "this compound" will heavily influence its Koc value. The degradation of anthraquinone dyes can be a complex process involving adsorption, degradation, and enzyme catalysis. researchgate.net
Specific Koc values for "this compound" are not documented. The following table illustrates the general behavior of anthraquinones.
Volatilization is the process by which a chemical evaporates from soil or water into the atmosphere. This is governed by the compound's Henry's Law constant, which relates its concentration in the air to its concentration in water. For many anthraquinone derivatives, which are semi-volatile organic compounds, this can be a relevant, albeit often slow, transport pathway. nih.gov The rate of volatilization is influenced by factors such as temperature, soil type, and water flow.
Data on the Henry's Law constant for "this compound" are not available.
Biodegradation by Microbial Populations
The breakdown of xenobiotic compounds by microorganisms is a crucial process for their removal from the environment. Anthraquinone dyes, known for their resistance to degradation, can be broken down by various bacteria. nih.govnih.gov The biodegradation of these complex molecules often involves initial enzymatic reactions that cleave the aromatic rings, followed by further degradation of the resulting intermediates. nih.gov This process can occur under both aerobic and anaerobic conditions, with the specific microbial communities and environmental conditions playing a significant role. frontiersin.org For some anthraquinone dyes, bacterial degradation involves a reduction reaction catalyzed by a reductase enzyme. nih.gov
The specific microbial species capable of degrading "this compound" and the precise degradation pathways are not documented. The following table provides examples of bacteria known to degrade various anthraquinone dyes.
The biodegradation of anthraquinone compounds is a key process in their environmental removal. Research has identified several microorganisms capable of degrading these complex structures. In soil environments contaminated with polycyclic aromatic hydrocarbons (PAHs), bacteria from the genera Sphingomonas and Phenylobacterium have been identified as primary degraders of anthraquinone. nih.govnih.gov Interestingly, studies suggest that bacteria capable of degrading anthracene (B1667546), a parent compound, may not possess the necessary metabolic pathways to break down anthraquinone. nih.govasm.org
Fungi also play a significant role in the degradation of these compounds. nih.gov White rot fungi, for instance, produce powerful extracellular enzymes that can break down a wide variety of aromatic compounds, including anthraquinone dyes. nih.gov Specific fungal species such as Aspergillus sp. XJ-2 have demonstrated the ability to decolorize and degrade various anthraquinone dyes efficiently. nih.gov Other microorganisms implicated in the degradation of anthraquinone derivatives include certain species of Rhodococcus and Aspergillus. sigmaaldrich.comrsc.org
Table 1: Microorganisms Involved in the Degradation of Anthraquinone-Related Compounds
The biodegradation of anthraquinone-related compounds is a multi-step process involving various enzymatic reactions. The initial step often involves the cleavage of side groups from the main anthraquinone structure. nih.gov This is followed by the breakdown of the stable three-ring anthraquinone core through oxidation and hydrolysis, leading to the formation of smaller, less complex molecules. nih.govnih.gov
Under aerobic conditions, the degradation pathway can lead to the formation of intermediates such as phthalic acid and benzoic acid. researchgate.netnih.govresearchgate.net For instance, the degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid by Sphingomonas herbicidovorans FL yields phthalic acid. nih.gov In some cases, the complete mineralization of the compound into carbon dioxide and water can be achieved. nih.gov The specific metabolites produced can vary depending on the starting compound's structure and the microorganisms involved. nih.gov For example, the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2 was found to proceed through the cleavage of the anthraquinone chromophore at different positions, leading to various intermediates. nih.gov
Table 2: Identified Metabolites from the Biodegradation of Anthraquinone Compounds
Ecotoxicological Implications in Non-Human Systems (e.g., Aquatic Organisms, Soil Microbes)
The ecotoxicological effects of anthraquinone-related compounds vary significantly depending on the specific compound and the organism being tested. Some anthraquinones have been shown to be toxic to aquatic life. rawdatalibrary.net For example, the natural anthraquinone dye emodin (B1671224) was found to be toxic to the water flea Daphnia similis and zebrafish embryos. rawdatalibrary.net
However, other studies indicate that the parent compound, anthraquinone, is practically nontoxic to freshwater fish and only slightly toxic to aquatic invertebrates and bobwhite quail. epa.gov For instance, the 96-hour LC50 for rainbow trout was greater than 150 µg/L, and for bluegill sunfish, it was greater than 190 µg/L. epa.gov The 48-hour LC50 for daphnia was greater than 240 µg/L. epa.gov In contrast, some hydroxylated anthraquinones were found to be more toxic than the parent compound. nih.gov The toxicity of these compounds is influenced by the number and position of substituent groups on the anthraquinone structure. nih.gov
Effects on Non-Target Environmental Organisms
Pesticides, including those with an anthraquinone base, can have unintended consequences for non-target organisms. researchgate.net While designed to deter pests, such as bird repellents, their application can lead to exposure for other wildlife and soil microbes. epa.govresearchgate.netresearchgate.net
Structure Reactivity Relationship Srr Studies Within the Anthraquinone Related Compound 1 Family
Correlating Structural Modifications with Chemical Reactivity
The reactivity of the anthraquinone (B42736) core is significantly influenced by the nature and position of its substituents. The two carbonyl groups on the central ring act as strong deactivators for electrophilic substitution, making reactions like bromination challenging. liberty.edu However, the introduction of activating groups can increase the rate of electrophilic aromatic substitutions. liberty.edu
The synthesis of anthraquinone derivatives often involves methods like Friedel-Crafts acylation, Diels-Alder reactions, and direct nucleophilic aromatic substitution. exlibrisgroup.comacs.orgnih.gov The choice of synthetic route and the resulting yields are highly dependent on the nature of the reactants. For instance, in Friedel-Crafts acylation, the reaction of phthalic anhydride (B1165640) with substituted phenols in the presence of a Lewis acid catalyst like AlCl3/NaCl can produce various hydroxylated anthraquinones, with yields varying based on the specific phenol (B47542) used. acs.org A one-pot synthesis method using alum as a catalyst in water has also been shown to be effective for producing anthraquinones from phthalic anhydride and substituted benzenes, with yields ranging from 70-96% depending on the benzene (B151609) derivative. tandfonline.com
The polarity of substituents is a key factor in the reactivity of anthraquinone derivatives. Studies have shown that increasing the polarity of the substituents can correlate with enhanced biological activities, such as antibacterial effects. rsc.org The rigid planar structure of the anthraquinone core can limit its water solubility, which in turn can affect its reactivity in aqueous environments. rsc.org The generation of reactive oxygen species (ROS) through redox cycling is another aspect of their reactivity, which is influenced by the substituents and is a mechanism behind their antibacterial properties. researchgate.net
The presence of hydroxyl groups, particularly at the C-1 to C-8 positions, is known to be correlated with various pharmacological activities. frontiersin.org The specific positioning of these groups can lead to different reactivities. For example, in studies of antioxidant capacity, compounds with ortho-hydroxyl groups demonstrated the highest reactivity. nih.gov
Impact of Substituents on Electrochemical Properties
The electrochemical behavior of anthraquinone derivatives, particularly their redox potentials, is highly tunable through the strategic placement of substituents. rsc.orgfrontiersin.org This tunability is crucial for their application in areas like electrochemical sensors and organic batteries. rsc.orgnih.gov The core anthraquinone molecule undergoes a two-electron reduction, and the potential at which this occurs can be shifted by introducing electron-donating or electron-withdrawing groups. rsc.org
Electron-donating groups, such as amino (–NH2) and hydroxyl (–OH) groups, generally shift the reduction potential to more negative values (making reduction more difficult), while electron-withdrawing groups make the reduction potential less negative. rsc.orgnih.gov For instance, substitution with strongly electron-donating groups like –NH2 can shift the first half-wave reduction potential by 140–180 mV to higher values, with a more pronounced effect for substitution at the 2-position compared to the 1-position. nih.gov Conversely, a study on anthraquinone-2-sulfonate (AQS) derivatives showed that introducing an –NH2 group at the 1-position resulted in a lower (more negative) redox potential compared to the parent AQS. frontiersin.orgnih.gov
The position of the substituent is as critical as its electronic nature. Studies on constitutional isomers of anthraquinone derivatives with donor groups at either the 1- or 2-position have shown that 2-substituted isomers have systematically higher oxidation potentials (by 90 to 210 mV) compared to their 1-substituted counterparts. nih.gov This allows for the creation of molecules with a nearly constant electron affinity but a variable ionization potential. nih.gov
Cyclic voltammetry is a key technique for studying these properties. rsc.orgresearchgate.netrsc.org Such studies have revealed that the difference in reduction potentials between various substituted anthraquinones can be over 700 mV, highlighting the vast potential for tuning these molecules for specific applications. rsc.org For example, anthraquinone imides have been found to have some of the least negative redox potentials, in the range of -0.600 to -0.550 V vs. SCE. gsu.edupsu.edu
Influence of Molecular Design on Non-Biological Performance (e.g., catalytic activity, sensor response, material properties)
The tailored design of anthraquinone derivatives has led to their use in a variety of high-performance non-biological applications. Their inherent redox activity and structural versatility make them excellent candidates for catalysts, chemical sensors, and advanced materials. wikipedia.orgnih.gov
Catalytic Activity: Anthraquinones are famously used as catalysts in the industrial production of hydrogen peroxide. wikipedia.org Specifically, 2-ethyl-9,10-anthraquinone is used in a redox cycle to generate H₂O₂. wikipedia.org They also serve as digester additives in the papermaking process, where they act as redox catalysts to protect polysaccharides from degradation. wikipedia.org
Sensor Response: The photostability and modifiable structure of the anthraquinone core make it a valuable signaling unit in chemosensors. rsc.org By attaching specific receptor units, anthraquinone-based probes can be designed for the selective detection of various ions. For example, a sensor created by condensing 1,2-diaminoanthraquinone (B157652) with salicylaldehyde (B1680747) demonstrated high selectivity for Cu²⁺ and S²⁻ ions, with detection limits in the nanomolar range. rsc.org Another imine-based anthraquinone probe was developed for the colorimetric and fluorescent turn-on detection of cyanide ions. nih.govresearchgate.net The sensing mechanism often involves a color change or fluorescence quenching/enhancement upon binding of the target analyte.
Material Properties: Anthraquinone derivatives are being intensely studied as cathode materials for metal-ion batteries due to their ability to undergo a two-electron reduction, leading to high energy storage capacity. rsc.org The redox potential, and thus the cell voltage, can be tuned by introducing different functional groups. rsc.org For instance, copolymers synthesized from benzothiadiazole derivatives and anthraquinone have shown promise as cathode materials in aqueous zinc-ion batteries, exhibiting improved energy density and cycle stability. acs.org The introduction of substituents like oxy-methyl dioxolane has been computationally suggested to improve the solubility of anthraquinones in non-aqueous solvents, which is a critical factor for their use in redox flow batteries. acs.org
Anthraquinone Derivative
Application
Key Performance Characteristic
Reference
2-Ethyl-9,10-anthraquinone
Catalyst
Used in the industrial production of hydrogen peroxide.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure-reactivity relationships of anthraquinone derivatives and for guiding the design of new molecules with desired properties. acs.orgnih.govrsc.org These theoretical frameworks allow for the efficient pre-screening of a vast number of potential structures, which is significantly faster and more cost-effective than experimental synthesis and testing. rsc.orgnih.gov
DFT calculations can accurately predict various properties, including electrochemical potentials, ionization potentials, electron affinities, and the effects of substituents. nih.govacs.org For example, studies have successfully correlated computed electrochemical reduction potentials of various hydroxy- and amino-substituted anthraquinones with experimental data obtained from cyclic voltammetry. rsc.orgrsc.orgnih.gov A linear relationship has been established between the computed Lowest Unoccupied Molecular Orbital (LUMO) energy and the reduction potential, which can be used as a descriptor to screen large libraries of anthraquinone derivatives. acs.orgjcesr.org
Theoretical models are also used to investigate reaction mechanisms and the stability of intermediates. acs.org For instance, thermochemical calculations have been used to assess the stability of anthraquinone anions in solution, which is crucial for their application in batteries. acs.org Furthermore, time-dependent DFT (TD-DFT) is employed to investigate the electronic spectra and non-linear optical properties of these compounds. nih.govtandfonline.comnih.gov
Different levels of theory and basis sets are benchmarked to find a balance between accuracy and computational cost. nih.govmdpi.com For example, the B3LYP functional with the 6-31G(d,p) basis set has been shown to provide reliable predictions of maximum absorption wavelengths when solvent effects are included. nih.gov For phosphorescence energies, UDFT has been found to be more suitable than TDDFT. mdpi.com These computational approaches not only rationalize experimental findings but also provide predictive power to accelerate the discovery of new high-performance materials. rsc.orgnih.gov
Emerging Research Directions and Future Perspectives on Anthraquinone Related Compound 1
Innovations in this field are moving towards more efficient and environmentally benign processes. For the synthesis of 1,4-Dihydroxy-2-methylanthraquinone, methodologies could be adapted from these classical routes, potentially using a substituted toluene derivative in a Friedel-Crafts acylation with phthalic anhydride, followed by cyclization and oxidation. Future innovations will likely focus on:
Green Catalysis: Replacing traditional catalysts like AlCl₃ with solid acid catalysts or other recyclable options to minimize waste.
Continuous-Flow Reactions: Implementing microreactor technology to enhance safety, control, and yield, as has been successfully demonstrated for other anthraquinone derivatives.
Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the anthraquinone core, offering high selectivity and milder reaction conditions.
While specific novel syntheses for 1,4-Dihydroxy-2-methylanthraquinone are not extensively detailed, the synthesis of various functionalized 1,4-dihydroxyanthraquinone derivatives often starts from this or a similar core, which is then modified to achieve desired properties. nih.govresearchgate.net
Advanced Characterization Techniques and Data Analysis
The definitive identification and characterization of Anthraquinone Related Compound 1 rely on a suite of advanced analytical techniques. The fundamental properties of this compound have been established and are summarized in the table below.
Physicochemical Properties of 1,4-Dihydroxy-2-methylanthraquinone
For more complex structural elucidation and analysis, especially of its derivatives, researchers employ a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents on the anthraquinone framework. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy. nih.gov
X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique was used, for example, to confirm the structure of the related 1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione. nih.gov
Vibrational Spectroscopy: Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information on the functional groups present in the molecule.
Advanced data analysis often involves the use of computational chemistry to correlate experimental spectra with theoretical predictions, aiding in the precise assignment of signals.
Development of Novel Non-Biological Applications
While much research on anthraquinones focuses on their biological activity, the core structure is also the basis for a variety of materials and industrial chemicals. The applications of compounds structurally similar to this compound suggest potential non-biological uses.
Dyes and Pigments: The parent compound, 1,4-dihydroxyanthraquinone (quinizarin), is an inexpensive dye used to color gasoline, heating oils, and serves as an intermediate for more complex dyes like Acid Violet 43. wikipedia.org The chromophoric nature of the 1,4-dihydroxyanthraquinone system suggests that the methyl-substituted variant could also function as a dye or be a precursor for new synthetic colorants.
Pulp and Paper Industry: 2-Methylanthraquinone has been reported as a highly effective additive in the pulp delignification process, improving pulp yield. koreascience.kr This indicates a potential application for related compounds as catalysts or additives in industrial processing.
Molecular Probes: The rigid, planar structure and electrochemical properties of quinones make them candidates for use as molecular probes in materials science and electrochemistry. mdpi.com
Future research could explore the use of 1,4-Dihydroxy-2-methylanthraquinone in developing new functional materials, such as liquid crystals or organic semiconductors, by leveraging its stable aromatic system.
Enhanced Environmental Remediation Strategies
The environmental aspect of anthraquinones is often focused on their role as persistent pollutants, as many synthetic dyes are based on this structure. These dyes can be difficult to degrade naturally, making them a target for environmental remediation efforts. [16 from first search]
However, the use of specific anthraquinone compounds as agents for environmental remediation is a less explored area. Research into the photocatalytic properties of quinone-based molecules is an emerging field. It is conceivable that 1,4-Dihydroxy-2-methylanthraquinone or its derivatives could be investigated for:
Photocatalysis: Acting as a photosensitizer to generate reactive oxygen species (ROS) for the degradation of other, more harmful pollutants.
Metal Ion Sequestration: The dihydroxy-quinone structure can act as a chelating agent for heavy metal ions, suggesting a potential role in wastewater treatment.
Currently, there is limited specific research on the application of 1,4-Dihydroxy-2-methylanthraquinone in environmental remediation, representing a significant opportunity for future investigation.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research, enabling a deeper understanding of molecular behavior and guiding the design of new compounds. For anthraquinone derivatives, this integration is particularly fruitful.
A prime example is the study of novel 1,4-dihydroxyanthraquinone derivatives designed as potential anticancer agents. nih.gov In this research, experimental assays were conducted to measure the cytotoxicity of the synthesized compounds against various cancer cell lines. nih.gov To understand the underlying mechanism, computational methods were employed:
Molecular Docking: Simulations were performed to predict how the anthraquinone derivatives would bind to the active site of a target protein, such as DNA topoisomerase II. This provided a structural hypothesis for the compounds' activity. nih.gov
Structure-Activity Relationship (SAR): By combining the experimental cytotoxicity data with the computational binding models, researchers could establish clear relationships between the chemical structure of the derivatives and their biological efficacy.
This integrated approach allows for the rational design of more potent and selective molecules. Confocal microscopy can further be used to experimentally validate the computational predictions by tracking the compound's location within the cell, confirming that it reaches its target, such as the nucleus. nih.gov Such combined methodologies are essential for accelerating the development of new functional molecules based on the anthraquinone scaffold.
Q & A
Q. Basic
NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methylene protons at δ 4.06 ppm in Compound 2) .
HR-ESI-MS : Confirms molecular formulas (e.g., [M+H]⁺ at m/z 259.0612 for Compound 2) .
HPLC : Validates purity (>95%) and elution profiles (e.g., anthraquinone elutes at 10.24 min in methanol-water mobile phases) .
How can synthesis yields of anthrone derivatives be optimized?
Q. Advanced
Reducing agents : SnCl₂/HCl-HOAc selectively reduces one ketone group in anthraquinones (77% yield for Compound 2), outperforming NaBH₄ or LiAlH₄, which yield diols .
Temperature control : Low-temperature methylation (0–5°C) minimizes side reactions in acetamide derivatization .
What experimental designs are critical for assessing cytotoxicity of anthraquinone derivatives?
Q. Advanced
In vitro assays : Sulforhodamine B (SRB) assays quantify cell viability across cancer lines (e.g., KB, HT, A431) with triplicate measurements to ensure statistical validity .
Molecular docking : Schrödinger Maestro simulations predict binding affinities to DNA or enzymes (e.g., HIV-1 reverse transcriptase) .
Selectivity indices : Compare IC₅₀ values for cancer vs. normal cells (e.g., Example 2 in showed selectivity for A431 over P-388) .
Why do substituent positions on the anthraquinone core affect biological activity?
Basic
The anthracene ring’s planar structure allows intercalation into DNA or enzyme active sites. Substituents at positions 1, 2, and 6 (e.g., amino or guanidino groups in Example 8) enhance hydrogen bonding and electrostatic interactions, improving binding to targets like topoisomerase II or fungal β-glucan synthase . Hydrophobic groups (e.g., methoxy) improve membrane permeability but may reduce solubility .
How can molecular docking guide the design of anthraquinone-based inhibitors?
Advanced
Docking studies (e.g., using Schrödinger Maestro) identify key interactions:
DNA intercalation : Anthraquinone cores bind to dG/dC-rich regions via π-π stacking, while guanidino groups form hydrogen bonds with phosphate backbones .
Enzyme inhibition : Derivatives targeting HIV-1 RT (e.g., Example 2, IC₅₀ = 8.72 µg/mL) interact with catalytic aspartate residues .
Validated docking poses should align with experimental IC₅₀ or MIC data to prioritize synthetic targets .
What strategies improve the stability of anthraquinone derivatives in physiological conditions?
Q. Advanced
Prodrug design : Masking hydroxyl groups as esters or glycosides enhances solubility and reduces oxidation .
Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles mitigates degradation and improves tumor targeting .
pH-sensitive modifications : Introducing ionizable groups (e.g., carboxylates) stabilizes compounds in acidic tumor microenvironments .
How do reduction methods influence the synthesis of anthrone derivatives?
Basic
Anthrones are synthesized via selective reduction of anthraquinones. SnCl₂/HCl-HOAc reduces one ketone group to a methylene (C=O → CH₂), preserving aromatic hydroxyl groups (e.g., Compound 2). Alternative agents like NaBH₄ yield dihydroanthracene-diols, which lack bioactivity .
What mechanisms underlie the antifungal activity of anthraquinone derivatives?
Advanced
Anthraquinones inhibit fungal (1,3)-β-D-glucan synthase, disrupting cell wall integrity. For example, dihydroxy methyl anthraquinone derivatives (MIC = 12.5 µg/mL against dermatophytes) bind to the enzyme’s active site, as shown via molecular docking . Synergistic effects with azoles (e.g., fluconazole) enhance efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.